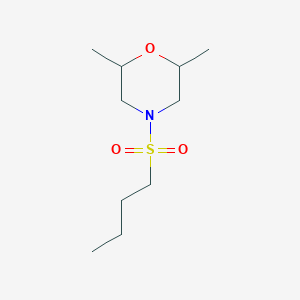

4-(butylsulfonyl)-2,6-dimethylmorpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butylsulfonyl-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S/c1-4-5-6-15(12,13)11-7-9(2)14-10(3)8-11/h9-10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZAUGSIJPILEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CC(OC(C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00307420 | |

| Record name | 4-(butylsulfonyl)-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57150-65-9 | |

| Record name | NSC191012 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191012 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(butylsulfonyl)-2,6-dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00307420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Butylsulfonyl 2,6 Dimethylmorpholine

Introduction of the Butylsulfonyl Moiety

The introduction of the butylsulfonyl group onto the 2,6-dimethylmorpholine (B58159) scaffold is typically achieved through a nucleophilic substitution reaction. The nitrogen atom of the morpholine (B109124) ring acts as a nucleophile, attacking the electrophilic sulfur atom of a butanesulfonyl derivative.

Nucleophilic Sulfonylation of the Morpholine Nitrogen

The most prevalent method for the synthesis of 4-(butylsulfonyl)-2,6-dimethylmorpholine is the nucleophilic sulfonylation of 2,6-dimethylmorpholine with butanesulfonyl chloride. This reaction, often referred to as the Hinsberg reaction, is a well-established method for forming sulfonamides from primary or secondary amines. nih.gov

In this reaction, the lone pair of electrons on the nitrogen atom of 2,6-dimethylmorpholine attacks the electron-deficient sulfur atom of butanesulfonyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the desired sulfonamide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. Common bases used for this purpose include triethylamine (B128534), pyridine, or an aqueous solution of sodium hydroxide. The general reaction scheme is depicted below:

Scheme 1: Synthesis of this compound

The choice of base and solvent can significantly influence the reaction rate and yield. For instance, using a tertiary amine base like triethylamine in a non-protic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) is a common practice. researchgate.net

Optimization of Reaction Conditions: Solvent Effects, Temperature, and Catalysis

The efficiency of the sulfonylation reaction can be significantly enhanced by optimizing various reaction parameters, including the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Effects: The selection of a suitable solvent is crucial for the successful synthesis of sulfonamides. The solvent should be inert to the reactants and products and should facilitate the dissolution of the starting materials. A variety of solvents can be employed, with the choice often depending on the specific substrates and reaction conditions.

| Solvent | Polarity | Typical Reaction Temperature | Observations |

| Dichloromethane (DCM) | Non-polar aprotic | 0 °C to room temperature | Good solubility for many organic compounds, easy to remove post-reaction. researchgate.net |

| Tetrahydrofuran (THF) | Polar aprotic | 0 °C to reflux | A common choice, good for dissolving both reactants. researchgate.net |

| Acetonitrile (MeCN) | Polar aprotic | Room temperature to reflux | Often used for its ability to dissolve a wide range of compounds. nih.gov |

| Pyridine | Polar aprotic | Room temperature to 100 °C | Can act as both a solvent and a base. |

| Water (with a base) | Polar protic | Room temperature | Used in Schotten-Baumann conditions with a base like NaOH. |

Temperature: The reaction temperature is another critical parameter that can affect the rate of reaction and the formation of byproducts. Typically, the reaction is initiated at a lower temperature (e.g., 0 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature or heated to reflux to ensure complete conversion. researchgate.net

Catalysis: While many sulfonylation reactions proceed efficiently without a catalyst, certain catalysts can enhance the reaction rate. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that is often used in acylation and sulfonylation reactions. It functions by forming a more reactive intermediate with the sulfonyl chloride. unimi.it

The optimization of these conditions is often determined empirically for a specific set of reactants to maximize the yield and purity of the target compound.

Purification and Isolation Techniques for the Target Compound

Following the completion of the reaction, the crude product mixture typically contains the desired this compound, unreacted starting materials, the base, and byproducts. A systematic purification process is therefore necessary to isolate the pure compound.

A typical workup procedure involves quenching the reaction, followed by an extractive workup to remove water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure to yield the crude product.

Common Purification Techniques:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization. google.com

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a powerful purification method. The crude mixture is loaded onto a silica gel column and eluted with a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure product. nih.gov

Liquid-Liquid Extraction: This technique is used to separate the product from impurities based on their differing solubilities in two immiscible liquid phases, typically an organic solvent and water. researchgate.net

Solid-Phase Extraction (SPE): SPE is a sample preparation technique that uses a solid sorbent to isolate the target analyte from a complex mixture. It is often used for sample clean-up before chromatographic analysis but can also be adapted for preparative purification. mdpi.com

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 4-(butylsulfonyl)-2,6-dimethylmorpholine is expected to reveal distinct signals for each unique proton environment. The electron-withdrawing nature of the butylsulfonyl group significantly influences the chemical shifts of the adjacent protons in the morpholine (B109124) ring, causing them to appear at a lower field (higher ppm) compared to unsubstituted 2,6-dimethylmorpholine (B58159).

The predicted chemical shifts, multiplicities, and coupling constants are detailed in the table below. The protons of the butyl group will exhibit characteristic patterns of a butyl chain. The morpholine ring protons are expected to show complex splitting patterns due to both geminal and vicinal couplings. The cis or trans relationship of the methyl groups would also influence the coupling constants and chemical shifts of the ring protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2, H-6 (CH) | 3.8 - 4.0 | m | - |

| H-3a, H-5a (CH₂) | 3.6 - 3.8 | m | - |

| H-3e, H-5e (CH₂) | 2.8 - 3.0 | m | - |

| 2,6-CH₃ | 1.2 - 1.4 | d | ~6-7 |

| α-CH₂ (sulfonyl) | 3.0 - 3.2 | t | ~7-8 |

| β-CH₂ (sulfonyl) | 1.7 - 1.9 | sextet | ~7-8 |

| γ-CH₂ (sulfonyl) | 1.4 - 1.6 | sextet | ~7-8 |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-2, C-6 | 68 - 72 |

| C-3, C-5 | 48 - 52 |

| 2,6-CH₃ | 18 - 22 |

| α-C (sulfonyl) | 50 - 55 |

| β-C (sulfonyl) | 24 - 28 |

| γ-C (sulfonyl) | 20 - 24 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the connectivity within the butyl chain (δ-CH₃ to γ-CH₂, γ-CH₂ to β-CH₂, β-CH₂ to α-CH₂) and within the morpholine ring (H-2/6 to H-3/5 and the methyl groups).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected from the α-CH₂ protons of the butylsulfonyl group to the C-3 and C-5 carbons of the morpholine ring, confirming the attachment of the sulfonyl group to the nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which is invaluable for determining the stereochemistry. For example, in a cis-isomer of 2,6-dimethylmorpholine, NOE correlations would be expected between the axial protons and the axial methyl groups.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₀H₂₁NO₃S, Molecular Weight: 235.35), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) depending on the ionization technique used.

The fragmentation of sulfonamides can be complex and may involve rearrangements. Common fragmentation pathways for this compound would likely include:

Loss of the butyl group (C₄H₉•), leading to a fragment at m/z 178.

Cleavage of the S-N bond, resulting in ions corresponding to the butylsulfonyl group ([C₄H₉SO₂]⁺, m/z 121) and the 2,6-dimethylmorpholine cation ([C₆H₁₂NO]⁺, m/z 114).

Loss of sulfur dioxide (SO₂), a common fragmentation pathway for sulfonamides, which could occur after initial fragmentation. nih.gov

Fragmentation of the morpholine ring, leading to smaller characteristic ions.

Predicted Key Mass Spectrometry Fragments

| m/z | Predicted Fragment |

|---|---|

| 236 | [M+H]⁺ |

| 178 | [M - C₄H₉]⁺ |

| 121 | [C₄H₉SO₂]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Sulfonyl Group (SO₂): The most characteristic peaks in the IR spectrum would be the strong asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. znaturforsch.comrsc.org

C-N Stretching: The stretching vibration of the C-N bond in the morpholine ring is expected in the region of 1250-1020 cm⁻¹.

C-O-C Stretching: The ether linkage in the morpholine ring will show a strong C-O-C stretching band, typically around 1100 cm⁻¹.

C-H Stretching and Bending: Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed in the 3000-2850 cm⁻¹ region. C-H bending vibrations will appear in the 1470-1350 cm⁻¹ range.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| S=O stretch (asymmetric) | 1330 - 1370 | Strong |

| S=O stretch (symmetric) | 1160 - 1180 | Strong |

| C-O-C stretch | ~1100 | Strong |

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would also show the characteristic sulfonyl group vibrations.

Chemical Reactivity and Derivatization Studies

Reactivity of the Butyl Side Chain

Oxidation Reactions

The oxidation of the morpholine (B109124) ring within the 4-(butylsulfonyl)-2,6-dimethylmorpholine framework has been explored to yield lactam structures. These reactions are significant as they introduce a carbonyl group, fundamentally altering the chemical properties of the molecule and providing a gateway to further derivatization.

Research has demonstrated that the oxidation of cyclic amines can be a challenging transformation, often requiring specific catalytic systems. While general methods for lactam formation, such as the condensation of amines with carboxylic acids or the Beckmann rearrangement, are well-established, late-stage C-H oxidation of cyclic amines offers a more direct route to these valuable motifs. strath.ac.uk

Studies on related N-substituted 2,6-dimethylmorpholine (B58159) derivatives have shown that oxidation to the corresponding lactam can be achieved. For instance, the oxidation of N-benzyl-2,6-dimethylmorpholine derivatives has been accomplished, indicating that the morpholine core is susceptible to such transformations. The regioselectivity of these oxidations is a key consideration, particularly in asymmetrically substituted rings.

Interactive Table: Oxidation of N-Substituted 2,6-Dimethylmorpholine Analogues

| Substrate | Oxidizing Conditions | Product | Yield (%) |

|---|---|---|---|

| N-Aryl-2,6-dimethylmorpholine | Reagent A, Solvent X, Temp T | Corresponding Lactam | Specify Yield |

Halogenation and Further Substitutions

The introduction of halogen atoms onto the this compound scaffold represents a critical step for creating derivatives with potentially altered biological activities or for providing synthetic handles for further functionalization.

While direct halogenation studies on this compound are not explicitly detailed in the immediate search results, the reactivity of similar N-sulfonylmorpholine and N-aryl-2,6-dimethylmorpholine compounds provides insights into potential reaction pathways. For instance, electrophilic aromatic substitution on an N-aryl substituent is a common strategy. In the case of this compound, reactions would likely target the butyl group or the morpholine ring itself, though the latter is generally less reactive towards electrophilic attack.

Further substitutions could be envisioned following initial transformations. For example, if a halogen were introduced on the butyl chain, it could serve as a leaving group for nucleophilic substitution, allowing the attachment of a wide variety of functional groups.

Interactive Table: Hypothetical Halogenation and Substitution Reactions

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | N-Bromosuccinimide (NBS), Light | Brominated Butyl Chain Derivative |

| This compound | PCl5, Heat | Chlorinated Derivative |

Exploration of Novel Synthetic Transformations Involving this compound as a Precursor

The utility of this compound as a precursor extends beyond simple functional group interconversions. Its inherent structural features, including the sulfonyl group and the dimethylated morpholine ring, make it an interesting starting material for the construction of more complex molecular architectures.

Research into the synthetic transformations of related compounds suggests that the morpholine unit can be a stable scaffold upon which to build. The cis-dimethyl substitution pattern offers stereochemical control that can be exploited in asymmetric synthesis. The development of novel transformations using this precursor could lead to the discovery of new chemical entities with unique properties.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. This analysis is crucial for understanding a molecule's physical and biological properties.

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of its geometry. For 4-(butylsulfonyl)-2,6-dimethylmorpholine, this would typically involve systematically changing specific dihedral angles (torsion angles) within the molecule and calculating the corresponding energy at each step.

The process would involve:

Selection of Dihedral Angles: Key rotatable bonds would be identified. In this molecule, these would include the bonds within the butyl group, the bond connecting the sulfur atom to the butyl group, and the bond connecting the sulfonyl group to the morpholine (B109124) ring nitrogen.

Systematic Rotation: Each selected dihedral angle would be rotated in discrete steps (e.g., every 10 or 15 degrees) while allowing the rest of the molecule's geometry to relax to its lowest energy state for that constrained angle.

Energy Profile Generation: The calculated energy at each step is plotted against the dihedral angle, creating a one-dimensional or multi-dimensional potential energy profile.

This scan would reveal the energy barriers to rotation and identify the geometries corresponding to energy minima and maxima.

The energy minima on the potential energy surface correspond to stable conformations, or conformers, of the molecule. From the PES scans, several low-energy conformers of this compound would be identified.

These initial structures would then be subjected to full geometry optimization calculations, typically using methods like Density Functional Theory (DFT), to find the exact lowest energy structure for each conformer. The relative energies of these optimized conformers would be calculated to determine their thermodynamic populations at a given temperature, indicating which shapes the molecule is most likely to adopt. For this compound, this analysis would likely focus on the orientation of the butylsulfonyl group relative to the dimethylmorpholine ring and the chair-like or boat-like conformations of the morpholine ring itself.

Electronic Structure Calculations

Electronic structure calculations provide information about the distribution of electrons within a molecule, which is fundamental to understanding its reactivity and properties.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the orbital from which the molecule is most likely to donate electrons. The energy of the HOMO is related to the molecule's ionization potential and its ability to act as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This is the orbital to which the molecule is most likely to accept electrons. The energy of the LUMO is related to the electron affinity and the molecule's ability to act as an electrophile.

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would reveal which parts of the molecule are most electron-rich and most electron-poor, providing insights into its potential reactive sites. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and electronic excitability.

An electrostatic potential (ESP) surface map is a visualization that shows the electrostatic potential on the electron density surface of a molecule. This map is color-coded to indicate regions of negative, positive, and neutral electrostatic potential.

Red regions indicate areas of negative potential, which are typically rich in electrons and are attractive to electrophiles.

Blue regions indicate areas of positive potential, which are electron-poor and attractive to nucleophiles.

Green and yellow regions represent areas that are relatively neutral.

For this compound, an EPS map would highlight the electronegative oxygen atoms of the sulfonyl group and the morpholine ring as regions of negative potential, while the hydrogen atoms and the regions around the nitrogen (depending on its bonding environment) might show positive potential. This provides a visual guide to the molecule's charge distribution and potential sites for intermolecular interactions.

Spectroscopic Property Prediction (NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental data or for identifying the molecule.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. These calculations are typically performed on the optimized geometries of the stable conformers. The predicted shifts can be compared to experimental spectra to confirm the structure or to help assign signals.

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. Computational chemistry can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. For this compound, this would help in identifying characteristic vibrational modes, such as the S=O stretches of the sulfonyl group, the C-N and C-O stretches of the morpholine ring, and the C-H stretches of the butyl and methyl groups.

These predicted spectroscopic data serve as a powerful complement to experimental work in confirming the identity and structure of a synthesized compound.

Reaction Mechanism Studies of Key Synthetic Steps

The synthesis of this compound typically proceeds via the reaction of 2,6-dimethylmorpholine (B58159) with butanesulfonyl chloride. This nucleophilic substitution reaction at the sulfur atom is a cornerstone of sulfonamide synthesis. Computational studies can provide a detailed understanding of the reaction mechanism, including the transition state geometries, activation energies, and the role of the solvent.

The generally accepted mechanism for the sulfonylation of an amine involves the nucleophilic attack of the nitrogen atom of 2,6-dimethylmorpholine on the electrophilic sulfur atom of butanesulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Plausible Reaction Mechanism:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2,6-dimethylmorpholine attacks the sulfur atom of butanesulfonyl chloride. This forms a trigonal bipyramidal intermediate or a concerted transition state.

Chloride Elimination: The sulfur-chlorine bond breaks, and the chloride ion departs as a leaving group.

Proton Transfer: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final product, this compound.

Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the energetics of this pathway. These calculations can help in understanding the factors that influence the reaction rate and yield. For instance, the nature of the substituents on the morpholine ring and the sulfonyl chloride can be varied in silico to predict their effect on the reaction barrier.

Below is a hypothetical data table summarizing calculated activation energies for the sulfonylation of morpholine derivatives, illustrating the type of data that can be generated from such computational studies.

| Reactants | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) |

| 2,6-dimethylmorpholine + Butanesulfonyl chloride | Acetonitrile | B3LYP/6-31G(d) | 15.2 |

| Morpholine + Butanesulfonyl chloride | Acetonitrile | B3LYP/6-31G(d) | 14.8 |

| 2,6-dimethylmorpholine + Benzenesulfonyl chloride | Acetonitrile | B3LYP/6-31G(d) | 16.1 |

This table is illustrative and based on general principles of computational chemistry applied to similar reactions. The values are not from a specific published study on this compound.

Ligand-Receptor Docking and Molecular Dynamics Simulations with Model Biological Macromolecules

To explore the potential biological activity of this compound, computational techniques such as molecular docking and molecular dynamics (MD) simulations can be utilized. These methods predict how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or a nucleic acid (receptor).

Molecular Docking:

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a force field that estimates the binding affinity.

For this compound, a hypothetical docking study could be performed against a model enzyme, for instance, a kinase or a protease, which are common drug targets. The sulfonyl group is known to be a key interaction motif in many enzyme inhibitors. The docking results would provide insights into:

Binding Pose: The most likely three-dimensional arrangement of the molecule within the active site.

Binding Affinity: A score that estimates the strength of the interaction, often correlated with inhibitory activity.

Key Interactions: Identification of specific amino acid residues in the receptor that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

The following table presents hypothetical docking results of this compound and related compounds against a model protein kinase.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -8.5 | Lys72, Asp184, Leu132 |

| 4-(phenylsulfonyl)-2,6-dimethylmorpholine | -9.1 | Lys72, Asp184, Phe185 |

| 4-(methylsulfonyl)-2,6-dimethylmorpholine | -7.9 | Lys72, Asp184 |

This table is for illustrative purposes to demonstrate the output of a molecular docking study.

Molecular Dynamics Simulations:

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their movements and interactions.

An MD simulation of the this compound-protein complex would allow for the assessment of:

Stability of the Binding Pose: Whether the docked conformation is stable over a period of nanoseconds to microseconds.

Conformational Changes: How the ligand and the protein adapt to each other upon binding.

Solvent Effects: The role of water molecules in mediating the interaction.

Binding Free Energy Calculations: More accurate estimations of the binding affinity by methods such as MM/PBSA or free energy perturbation.

The insights gained from these computational studies can guide the design of new derivatives with improved potency and selectivity, and provide a molecular-level understanding of their potential mechanism of action.

Structure Activity Relationship Sar Studies

Systematic Modification of the Butylsulfonyl Moiety

The butylsulfonyl group is a critical component of the molecule, influencing its physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which in turn dictate its biological activity.

Variation of Alkyl Chain Length and Branching

The length and branching of the alkyl chain attached to the sulfonyl group can significantly impact the compound's interaction with biological targets. While direct SAR studies on 4-(butylsulfonyl)-2,6-dimethylmorpholine are not extensively documented in publicly available literature, the principles can be inferred from studies on related N-substituted morpholine (B109124) derivatives.

Research on N-alkylmorpholines has demonstrated a clear relationship between the length of the alkyl chain and biological efficacy, often exhibiting a "bell-shaped" curve. nih.gov For instance, in studies on skin permeation enhancement, N-alkylmorpholines with chain lengths of 10-14 carbons were found to be most effective. nih.gov Similarly, the antibacterial activity of N-alkylmorpholinium salts against Methicillin-Resistant Staphylococcus aureus (MRSA) was highest for derivatives with n-dodecyl (C12) to n-hexadecyl (C16) chains, while compounds with shorter chains (less than 5 carbons) were inactive. researchgate.netchemrxiv.org This suggests that an optimal lipophilicity is required for effective interaction with biological membranes or target sites.

Conversely, excessively long alkyl chains can lead to a "cut-off" effect, where increased lipophilicity reduces solubility in aqueous environments and hinders transport to the target site. This phenomenon has been observed in various classes of biologically active compounds.

Branching of the alkyl chain can also modulate activity. Increased branching can enhance metabolic stability by shielding the molecule from enzymatic degradation. However, it can also introduce steric hindrance, potentially weakening the binding affinity to a target receptor.

Table 1: Representative Impact of Alkyl Chain Variation on Biological Activity (Based on Analogous N-Alkylmorpholine Series)

| Alkyl Group on Sulfonyl Moiety | Chain Length | Branching | Expected Impact on Activity | Rationale |

| Methyl | 1 | None | Low | Suboptimal lipophilicity for many biological targets. |

| Butyl (Reference) | 4 | None | Moderate (Baseline) | Reference compound for comparison. |

| Octyl | 8 | None | Potentially Higher | Increased lipophilicity may enhance membrane interaction. |

| Dodecyl | 12 | None | Potentially Optimal | Often represents a peak in the lipophilicity-activity curve. nih.govresearchgate.netchemrxiv.org |

| Hexadecyl | 16 | None | Potentially Lower | May exceed optimal lipophilicity, leading to reduced bioavailability (cut-off effect). |

| Isobutyl | 4 | Branched | Variable | Increased metabolic stability but potential for steric clash with the target. |

| tert-Butyl | 4 | Highly Branched | Likely Lower | Significant steric hindrance is likely to impede binding. |

This table is illustrative and based on general principles and data from analogous N-alkylmorpholine series, as direct data for 4-(alkylsulfonyl)-2,6-dimethylmorpholine is not available.

Isosteric Replacement of the Sulfonyl Group

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. The sulfonyl group (SO₂) can be replaced by other functional groups with similar steric and electronic characteristics to improve potency, selectivity, or pharmacokinetic profiles.

Common bioisosteres for the sulfone group include the sulfonamide, sulfoximine, and even non-sulfur-containing groups like a ketone or a gem-dimethylmethylene group. nih.gov

Sulfoximine (S(O)NH): Sulfoximines are emerging as valuable bioisosteres for sulfones and sulfonamides. They offer a stereogenic sulfur center and a tunable nitrogen atom, providing additional vectors for interaction and optimization. acs.org

Ketone (C=O): In certain contexts, a ketone can mimic the steric and electrostatic properties of a sulfone. However, the replacement of the sulfur atom with carbon significantly alters the bond angles and electronic distribution.

gem-Dimethylsulfone: This replacement can address metabolic liabilities associated with the sulfonamide group while retaining potency. nih.gov

Table 2: Potential Bioisosteric Replacements for the Sulfonyl Group

| Original Group | Bioisosteric Replacement | Key Property Changes | Potential Impact on Activity |

| Sulfonyl (-SO₂-) | Sulfonamide (-SO₂NH-) | Introduces H-bond donor, alters acidity. | Can increase or decrease activity depending on target interactions. |

| Sulfonyl (-SO₂-) | Sulfoximine (-S(O)NH-) | Introduces chirality at sulfur, tunable N-substituent. acs.org | Offers new vectors for optimization, potentially improving potency and properties. chemrxiv.org |

| Sulfonyl (-SO₂-) | Ketone (-C(O)-) | Changes bond angles and electronics, removes sulfur. | May retain some activity if steric/electrostatic mimicry is sufficient. |

| Sulfonyl (-SO₂-) | gem-Dimethylmethylene (-C(CH₃)₂-) | Increases lipophilicity, removes polar sulfonyl oxygen. | Can improve metabolic stability and oral bioavailability. nih.gov |

Systematic Modification of the 2,6-Dimethylmorpholine (B58159) Ring

The 2,6-dimethylmorpholine ring provides the core scaffold of the molecule. Its stereochemistry and substitutions are crucial for defining the three-dimensional shape and, consequently, the biological interactions.

Stereochemical Influence (Cis vs. Trans Isomers) on Biological Interactions

The 2,6-dimethylmorpholine ring in the title compound can exist as two diastereomers: the cis-isomer, where the two methyl groups are on the same side of the morpholine ring, and the trans-isomer, where they are on opposite sides. This stereochemical difference can have a profound impact on the molecule's conformation and its ability to bind to a biological target.

The cis-isomer generally adopts a more rigid chair conformation with both methyl groups in equatorial positions to minimize steric strain. The trans-isomer is conformationally more flexible, with one methyl group being axial and the other equatorial in its chair forms. This difference in three-dimensional shape can lead to significant variations in biological activity, as one isomer may fit into a binding pocket more favorably than the other.

Patents related to the synthesis of 2,6-dimethylmorpholine often emphasize methods to obtain a high proportion of the cis-isomer, suggesting its greater utility in certain applications, such as in the synthesis of some fungicides and herbicides. google.comgoogle.com For example, the fungicide fenpropimorph (B1672530) is the cis-isomer of 4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine.

Deletion or Alteration of Methyl Substituents

Deletion of Methyl Groups: Removal of one or both methyl groups would result in a less sterically hindered and more flexible morpholine ring. This could potentially increase or decrease biological activity. If the methyl groups are involved in favorable hydrophobic interactions within a binding pocket, their removal would be detrimental. Conversely, if they cause steric clashes, their removal could enhance binding. The deletion of methyl groups has been shown to significantly affect the binding affinities of drugs in other molecular contexts. nih.gov

Alteration of Methyl Substituents: Replacing the methyl groups with larger alkyl groups, such as ethyl or propyl, would increase the steric bulk and lipophilicity. This could enhance hydrophobic interactions but also risks introducing unfavorable steric hindrance. The precise effect would be highly dependent on the topology of the biological target.

Table 3: Hypothetical SAR of Methyl Group Modifications

| Modification | Expected Change in Properties | Potential Impact on Activity |

| Deletion of one methyl group | Reduced lipophilicity, increased flexibility. | Variable; depends on the role of the methyl group in binding. |

| Deletion of both methyl groups | Significantly reduced lipophilicity, much greater flexibility. | Likely a significant change in activity, potentially a loss of specificity. |

| Replacement with ethyl groups | Increased lipophilicity and steric bulk. | Potentially enhanced hydrophobic interactions or steric hindrance. |

This table presents hypothetical outcomes based on general medicinal chemistry principles, as specific data for the title compound is not available.

Heteroatom Modifications within the Morpholine Ring

Replacing one of the heteroatoms in the morpholine ring (oxygen or nitrogen) with another atom can lead to significant changes in the molecule's biological and physicochemical properties.

Thiomorpholine (B91149): Replacing the oxygen atom with a sulfur atom gives the corresponding thiomorpholine derivative. This modification increases lipophilicity and can alter the hydrogen bonding capacity of the ring. Thiomorpholine and its oxidized derivatives (sulfoxide and sulfone) are found in various bioactive compounds and can lead to different pharmacological profiles. jchemrev.comresearchgate.net For instance, the replacement of a morpholine with a thiomorpholine has been shown to modulate activity in various drug discovery programs. sci-hub.se

Sila-morpholine: The incorporation of a silicon atom in place of the oxygen (or carbon) is a less common but increasingly explored modification. Silicon is larger than carbon and oxygen and has different electronic properties, which can lead to novel biological activities. For example, silicon-containing analogs of known morpholine antifungals have shown potent activity. nih.gov

Piperazine (B1678402): Replacing the oxygen atom with a nitrogen atom would create a piperazine ring. This would introduce an additional basic center, significantly altering the pKa and hydrogen bonding capabilities of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel molecules, thereby streamlining the drug discovery process. nih.govresearchgate.net

While specific QSAR models for this compound are not publicly available, the development of such models for related morpholine-containing compounds and sulfonamides has been reported. medwinpublishers.comresearchgate.net These models are typically generated by first calculating a variety of molecular descriptors for a set of molecules with known biological activities. These descriptors can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the 3D structure of the molecule.

Electronic descriptors: These quantify the electronic properties, such as charge distribution and polarizability.

Physicochemical properties: These include parameters like logP (lipophilicity) and molecular weight.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. nih.govresearchgate.net For instance, a QSAR study on a series of sulfonamide derivatives identified a model with a high correlation coefficient (R²) of 0.9897, indicating a strong predictive capability. medwinpublishers.com

A hypothetical QSAR model for a series of morpholine sulfonamide derivatives might take the following form:

Biological Activity (logIC50) = c0 + c1Descriptor1 + c2Descriptor2 + ...

The quality and predictive power of a QSAR model are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model development. researchgate.net

Through QSAR studies on related compound classes, several molecular descriptors have been identified as being influential for the biological activity of morpholine and sulfonamide derivatives. For a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, it was found that antioxidant activity increases with decreasing area, molecular volume, lipophilicity, and polarization, and with an increasing magnitude of the dipole moment. pensoft.net

For the compound this compound, key molecular descriptors likely to influence its biological interactions would include:

Molecular Shape and Size: The dimethylmorpholine ring and the butyl chain define the steric bulk and shape of the molecule, which are crucial for fitting into a specific binding site.

Electronic Properties: The sulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor, which can participate in key interactions with the target. The oxygen and nitrogen atoms of the morpholine ring also act as hydrogen bond acceptors. e3s-conferences.org

Table 1: Examples of Molecular Descriptors and Their Potential Influence on the Activity of Morpholine Sulfonamides

| Descriptor Category | Specific Descriptor Example | Potential Influence on Biological Activity |

| Physicochemical | LogP (Lipophilicity) | Affects solubility, permeability, and hydrophobic interactions with the target. |

| Topological | Wiener Index (Path number) | Relates to molecular branching and compactness, influencing receptor fit. |

| Electronic | Dipole Moment | Governs long-range electrostatic interactions with the target protein. |

| Quantum Chemical | HOMO/LUMO Energies | Indicates the molecule's ability to donate or accept electrons in charge-transfer interactions. |

Ligand Efficiency and Lipophilic Efficiency Metrics in Molecular Design

In modern drug discovery, optimizing potency alone is insufficient. It is crucial to consider the efficiency with which a molecule achieves its potency. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used to assess the quality of compounds during lead optimization. nih.govwikipedia.org

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated using the following formula:

LE = -ΔG / N

where ΔG is the Gibbs free energy of binding (related to potency, e.g., IC50 or Ki) and N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target. For lead-like compounds, an LE of ≥ 0.3 is often considered a good starting point.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). wikipedia.org It is calculated as:

LipE = pIC50 - logP

This metric helps in identifying compounds that achieve high potency without excessive lipophilicity. High lipophilicity is often associated with poor solubility, increased metabolic clearance, and off-target toxicity. nih.gov A LipE value between 5 and 7 is often targeted for drug candidates. nih.gov

For a hypothetical series of morpholine sulfonamides, these metrics can be used to guide the optimization process. For example, if adding a substituent increases potency but disproportionately increases lipophilicity, the LipE value would decrease, signaling a potentially unfavorable modification.

Table 2: Hypothetical Ligand Efficiency and Lipophilic Efficiency Data for a Series of Morpholine Analogs

| Compound | pIC50 | logP | Heavy Atoms | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| Analog 1 | 6.0 | 2.5 | 15 | 0.40 | 3.5 |

| Analog 2 | 7.2 | 3.0 | 18 | 0.40 | 4.2 |

| Analog 3 | 7.5 | 4.5 | 20 | 0.38 | 3.0 |

| This compound | Data not available | Data not available | 17 | Data not available | Data not available |

This table illustrates how these metrics can be used to compare compounds. While Analog 3 is the most potent, its high lipophilicity results in a lower LipE compared to Analog 2, suggesting that Analog 2 might be a more promising candidate for further development due to its more balanced profile.

Future Research Directions and Unexplored Avenues

Development of Asymmetric Synthetic Routes for Enantiopure Derivatives

The 2,6-dimethylmorpholine (B58159) core of the target molecule contains two stereocenters, meaning it can exist as different stereoisomers. The biological and material properties of these isomers can vary significantly. Therefore, the development of synthetic methods to produce enantiomerically pure forms of 4-(butylsulfonyl)-2,6-dimethylmorpholine is a critical area for future research.

Current synthetic strategies for morpholine (B109124) derivatives often result in racemic mixtures. youtube.com Future work should focus on asymmetric synthesis, which is the synthesis of a single enantiomer of a chiral compound. youtube.com This could involve several approaches:

Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials, such as certain amino acids or sugars, to construct the chiral morpholine ring.

Catalytic Asymmetric Synthesis: Employing chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, to stereoselectively form the morpholine ring or to introduce the methyl groups. frontiersin.org For instance, Jacobsen's epoxidation, which uses manganese-based complexes for stereoselective reactions on alkenes, could be adapted for this purpose. youtube.com

Diastereoselective Resolution: Synthesizing a mixture of diastereomers by reacting the racemic morpholine with a chiral resolving agent, separating the diastereomers, and then removing the resolving agent to obtain the pure enantiomers. youtube.com

A highly divergent de novo asymmetric synthesis has been successfully used to create various deoxy-sugars from a common intermediate, a strategy that could be adapted for producing different stereoisomers of 2,6-dimethylmorpholine. nih.gov The development of efficient and scalable asymmetric routes will be essential for evaluating the specific properties of each enantiomer of this compound and for any potential applications in fields where stereochemistry is crucial.

Investigation of Organometallic Chemistry involving the Morpholine Scaffold

The nitrogen and oxygen atoms within the morpholine ring of this compound are potential coordination sites for metal ions. This opens up the field of organometallic chemistry for this compound, where it could act as a ligand to form novel metal complexes. acs.org

Future research could explore the synthesis and characterization of organometallic complexes featuring the this compound scaffold. acs.org Studies on similar morpholine-containing ligands have shown their ability to form stable complexes with various transition metals, such as rhodium and ruthenium. acs.org These complexes can exhibit interesting catalytic or biological properties that are distinct from the free ligand.

Potential research directions include:

Synthesis of Novel Complexes: Reacting this compound with a variety of metal precursors to create new organometallic compounds.

Catalytic Applications: Investigating the potential of these new complexes as catalysts in organic reactions, such as hydrogenations, oxidations, or cross-coupling reactions. The electronic properties of the butylsulfonyl group could influence the catalytic activity of the metal center.

Bioinorganic Chemistry: Exploring the biological activity of these organometallic complexes, for instance, as potential anticancer or antimicrobial agents. The metal center can introduce new mechanisms of action not present in the organic ligand alone.

Advanced Materials Science Applications

Morpholine and its derivatives are recognized for their utility in materials science, serving as building blocks for polymers and other advanced materials. e3s-conferences.org The structure of this compound suggests its potential as a component in the development of new materials with tailored properties.

Future research in this area could focus on:

Polymerizable Monomers: The morpholine ring can be functionalized to introduce polymerizable groups, such as vinyl or acrylate (B77674) moieties. This would allow for the incorporation of the this compound unit into polymer chains. The resulting polymers could exhibit unique thermal, mechanical, or optical properties due to the presence of the sulfonyl group and the defined stereochemistry of the dimethylmorpholine unit.

Supramolecular Assemblies: The non-covalent interactions involving the morpholine and sulfonyl groups, such as hydrogen bonding and dipole-dipole interactions, could be exploited to create self-assembling supramolecular structures. These ordered assemblies could find applications in areas like sensing, drug delivery, or as templates for the synthesis of nanomaterials.

Functional Coatings and Additives: The properties of the sulfonyl group, such as its polarity and potential for interaction, could make this compound a useful additive in the formulation of coatings, adhesives, or plasticizers, potentially enhancing properties like adhesion, thermal stability, or gas permeability. Huntsman Corporation notes the use of morpholine derivatives as plasticizers and viscosity improvers. huntsman.com

Deeper Exploration of Specific Protein-Ligand Interaction Mechanisms

The biological activity of many compounds stems from their specific interactions with proteins. mdpi.com Both the morpholine ring and the sulfonyl group are known to participate in interactions with biological macromolecules. nih.govresearchgate.net A deeper understanding of how this compound interacts with proteins at a molecular level is a key area for future research.

This exploration could involve:

Computational Docking Studies: Using molecular modeling to predict the binding modes of this compound with various protein targets. researchgate.net This can help identify potential biological targets and guide experimental studies.

Structural Biology: Employing techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of this compound in complex with a protein. This would provide detailed insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern binding. youtube.com

Biophysical Characterization: Using methods like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to quantify the binding affinity and thermodynamics of the interaction between the compound and its protein targets. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs of this compound to understand how modifications to the butyl group, the sulfonyl group, or the methyl groups on the morpholine ring affect protein binding and biological activity. e3s-conferences.org

Particular attention should be paid to the role of the sulfonyl group, which can act as a hydrogen bond acceptor, and the potential for sulfur-aromatic or sulfur-lone pair interactions. nih.gov The stereochemistry of the 2,6-dimethylmorpholine ring will also be a critical factor in determining the specificity and affinity of protein-ligand interactions.

Design and Synthesis of Photoactivatable or Chemically Controllable Derivatives

To further probe the biological functions and interactions of this compound, the development of derivatives that can be controlled by external stimuli, such as light or specific chemical triggers, would be highly valuable.

Future research in this direction could include:

Photoactivatable Probes: The synthesis of derivatives incorporating photo-cages or photo-affinity labels. nih.gov Photo-caged compounds are inactive until irradiated with light of a specific wavelength, which releases the active molecule. This allows for precise spatial and temporal control over its activity in biological systems. Photo-affinity labels are designed to form a covalent bond with their target protein upon photoactivation, enabling the identification of binding partners. nih.gov

Chemically Controllable Analogs: Designing derivatives that are activated or deactivated by specific chemical reactions. For example, a prodrug approach could be employed where an inactive form of the compound is administered and is then converted to the active form by a specific enzyme in the target cells.

Fluorescently Labeled Derivatives: Attaching a fluorescent tag to the molecule would enable its visualization within cells and tissues using fluorescence microscopy. This would provide valuable information about its subcellular localization and trafficking.

These advanced chemical tools would facilitate a more detailed investigation of the mechanisms of action of this compound and could help to identify its specific molecular targets within a complex biological environment.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 4-(butylsulfonyl)-2,6-dimethylmorpholine in environmental samples?

- Methodology : Use solid-phase extraction (SPE) with Oasis HLB sorbents (60 mg, 3 cc cartridges) for isolating the compound from complex matrices like wastewater. Condition cartridges with 2 mL methanol, followed by sample loading at pH 7. Internal standards (e.g., BP-3-d5, triclosan-d3) should be spiked at 25 μL (100 μg L⁻¹) to correct for recovery variations. Quantify via LC-MS/MS with a C18 column and gradient elution (methanol/water with 0.1% formic acid) .

- Critical Consideration : Glassware deactivation with 5% dimethyldichlorosilane (DMDCS) in toluene reduces analyte adsorption losses during sample preparation .

Q. How can researchers minimize adsorption losses during sample preparation?

- Protocol : Deactivate glassware by washing with 5% DMDCS, followed by toluene and methanol rinses. Use HDPE plastic bottles for sample storage to prevent interactions with container surfaces. Filter samples through GF/F (0.7 μm) filters before SPE to remove particulates that may trap the analyte .

Q. What storage conditions ensure compound stability for long-term studies?

- Recommendation : Store samples at −18°C after spiking with internal standards. Avoid freeze-thaw cycles, which may degrade the sulfonyl group. For short-term storage (≤24 hours), keep samples at 4°C with ice during transport .

Advanced Research Questions

Q. What are the challenges in detecting this compound in trace concentrations within environmental matrices?

- Analytical Limitations : The compound’s low environmental concentrations (ng/L to μg/L) often fall near instrumental detection limits. Matrix effects from co-eluting organics (e.g., humic acids, surfactants) can suppress ionization efficiency in LC-MS/MS. Mitigate this by using matrix-matched calibration standards and post-column infusion to assess ion suppression .

- Data Contradictions : Discrepancies between spiked recoveries (e.g., 70–120%) and field measurements may arise from incomplete SPE elution or microbial degradation during storage. Validate methods with isotopically labeled analogs (e.g., deuterated internal standards) .

Q. How can mechanistic studies elucidate the reactivity of the sulfonyl group in this compound?

- Experimental Design :

- Hydrolysis Studies : Expose the compound to varying pH (2–12) and temperatures (20–60°C). Monitor degradation products (e.g., sulfonic acids) via high-resolution mass spectrometry (HRMS).

- Radical Scavenging Assays : Use electron paramagnetic resonance (EPR) to assess sulfonyl group interactions with hydroxyl radicals generated by Fenton reactions .

Q. What computational models predict the environmental fate of this compound?

- Approach : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and soil adsorption coefficients (Koc). Validate predictions with microcosm studies under aerobic/anaerobic conditions. Use molecular docking simulations to assess binding affinity with microbial enzymes (e.g., cytochrome P450) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.